molecular formula C22H18N2O4 B214791 N-[3-(benzoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[3-(benzoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B214791
M. Wt: 374.4 g/mol
InChI Key: CQLFWLKSOWRERD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(benzoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BDBPC, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. BDBPC is a benzodioxine derivative, and its chemical structure has been shown to possess unique properties that make it a promising candidate for various applications.

Mechanism of Action

The mechanism of action of N-[3-(benzoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood, but it is thought to involve the inhibition of various cellular pathways that are involved in cancer cell growth and survival. N-[3-(benzoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in the programmed cell death process.
Biochemical and Physiological Effects:
N-[3-(benzoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anticancer properties, N-[3-(benzoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory conditions. N-[3-(benzoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(benzoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is that it is a relatively stable compound that can be easily synthesized. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that can accurately assess its therapeutic potential.

Future Directions

There are several future directions for research on N-[3-(benzoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of interest is the development of more potent analogs of N-[3-(benzoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide that can be used as anticancer agents. Another area of research is the identification of the specific cellular pathways that are targeted by N-[3-(benzoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, which could help to improve its therapeutic potential. Additionally, N-[3-(benzoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide may have potential applications in other areas of medicine, such as neurodegenerative diseases and cardiovascular disease.

Synthesis Methods

The synthesis method for N-[3-(benzoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves a multi-step process that begins with the reaction of 3-nitrobenzoic acid with aniline to form 3-(aminophenyl)benzoic acid. This intermediate product is then reacted with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid to form N-[3-(benzoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide.

Scientific Research Applications

N-[3-(benzoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been the subject of various scientific studies due to its potential as a therapeutic agent. One area of research has focused on N-[3-(benzoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide's ability to inhibit the growth of cancer cells. In vitro studies have shown that N-[3-(benzoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy.

properties

Product Name

N-[3-(benzoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Molecular Formula

C22H18N2O4

Molecular Weight

374.4 g/mol

IUPAC Name

N-(3-benzamidophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C22H18N2O4/c25-21(15-5-2-1-3-6-15)23-17-7-4-8-18(14-17)24-22(26)16-9-10-19-20(13-16)28-12-11-27-19/h1-10,13-14H,11-12H2,(H,23,25)(H,24,26)

InChI Key

CQLFWLKSOWRERD-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=CC(=C3)NC(=O)C4=CC=CC=C4

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=CC(=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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